molecular formula C18H14N2OS B8596638 Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl- CAS No. 654059-07-1

Methanone, [2-[4-(methylthio)phenyl]-3-pyridinyl]-2-pyridinyl-

Cat. No. B8596638
M. Wt: 306.4 g/mol
InChI Key: HXMUYTCNOLERTI-UHFFFAOYSA-N
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Patent
US07244753B2

Procedure details

2-Chloro(3-pyridyl) 2-pyridyl ketone (Ryan Scientific Inc., South Carolina, U.S.) (810 mg, 3.7 mmol) and 4-(methylthio)benzeneboronic acid (830 mg, 5 mmol) were dissolved in toluene (50 mL) and ethanol (5 mL). To this solution was added 2 M Na2CO3 (6 mL, 12 mmol) followed by tetrakis (triphenylphosphine)palladium (250 mg, 0.2 mmol) and the resulting mixture was refluxed overnight under nitrogen atmosphere. The mixture was then cooled to room temperature and diluted with water (25 mL), stirred and the aqueous layer was separated and extracted with ethyl acetate (1×75 mL). The combined organic layers were washed with water (2×50 mL), brine (1×50 mL), dried over sodium sulfate, filtered and concentrated at reduced pressure to give the crude product. Purification by column chromatography over silica gel using 40% ethyl acetate in hexane gave the title compound (770 mg, 68% yield) as a white solid; mp 122-123° C.; 1H NMR (CDCl3) δ 8.87 (dd, J=4.8 and 1.7 Hz, 1H), 8.45 (d, J=4.7 Hz, 1H), 8.0 (dd, J=7.7 and 1.4 Hz, 2H), 7.75 (m, 1H), 7.45-7.3 (m, 4H), 7.12 (d, J=8.4 Hz, 2H), 2.44 (s, 3H); 13C NMR (CDCl3) δ 196.0, 157.6, 153.5, 150.7, 148.8, 139.3, 137.4, 136.6, 136.5, 133.6, 129.4 (2C), 126.5, 125.7 (2C), 123.5, 121.1, 15.3; LRMS (APIMS) m/z 307 (M+H)+.
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[C:10](Cl)=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:8].[CH3:16][S:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[C:10]([C:21]2[CH:22]=[CH:23][C:18]([S:17][CH3:16])=[CH:19][CH:20]=2)=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)Cl
Name
Quantity
830 mg
Type
reactant
Smiles
CSC1=CC=C(C=C1)B(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
tetrakis (triphenylphosphine)palladium
Quantity
250 mg
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed overnight under nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×50 mL), brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography over silica gel using 40% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C=1C(=NC=CC1)C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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